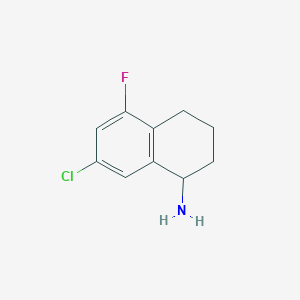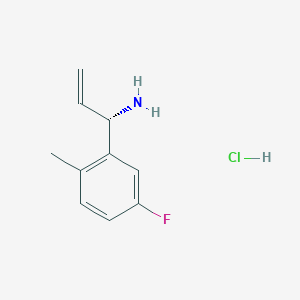![molecular formula C8H16ClNO3 B13053707 (3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)
(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL is an organic compound with the molecular formula C8H15NO3. It is a white to pale beige solid that is slightly soluble in chloroform and methanol . This compound is known for its use in the preparation of AZD6140, an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis .
Métodos De Preparación
The synthesis of (3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL involves multiple steps. One common synthetic route starts from (1R,3S)-4-CYCLOPENTENE-1,3-DIOL 1-ACETATE . The process includes specific reaction conditions and reagents to achieve the desired product. Industrial production methods typically involve organic synthesis using specific reagents and conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, such as AZD6140, for the prevention of thrombosis.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL involves its interaction with specific molecular targets and pathways. For example, in the case of AZD6140, it acts as a reversible P2Y12 receptor antagonist, preventing platelet aggregation and thrombosis . The compound binds to the P2Y12 receptor, inhibiting its activation and subsequent signaling pathways involved in platelet aggregation .
Comparación Con Compuestos Similares
(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL can be compared with other similar compounds, such as:
Ticagrelor: Another P2Y12 receptor antagonist used for the prevention of thrombosis.
Clopidogrel: A thienopyridine class antiplatelet agent that irreversibly inhibits the P2Y12 receptor.
Prasugrel: Another thienopyridine class antiplatelet agent with a similar mechanism of action to clopidogrel.
The uniqueness of (3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL lies in its specific structure and reversible binding to the P2Y12 receptor, which differentiates it from other irreversible inhibitors .
Propiedades
Fórmula molecular |
C8H16ClNO3 |
|---|---|
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)11-6-4(9)3-5(10)7(6)12-8;/h4-7,10H,3,9H2,1-2H3;1H/t4-,5+,6+,7-;/m0./s1 |
Clave InChI |
SSDFIAWVPNQCFV-MBWJBUSCSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)O)N)C.Cl |
SMILES canónico |
CC1(OC2C(CC(C2O1)O)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


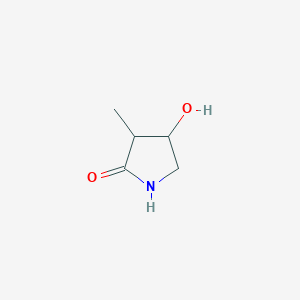
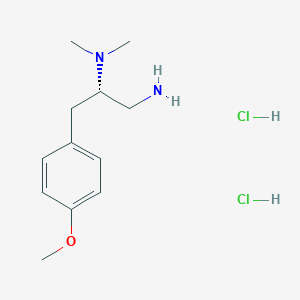
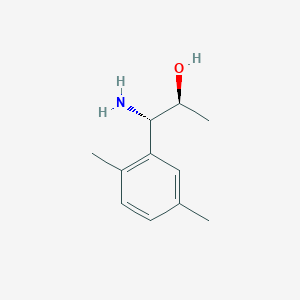
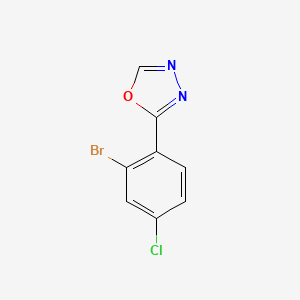

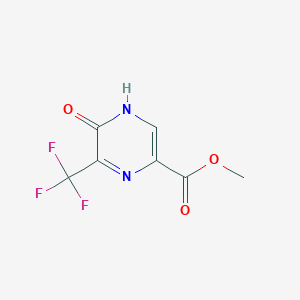
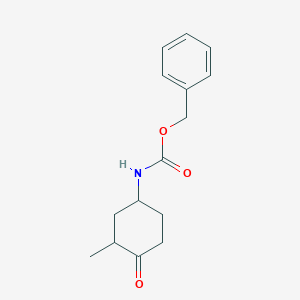
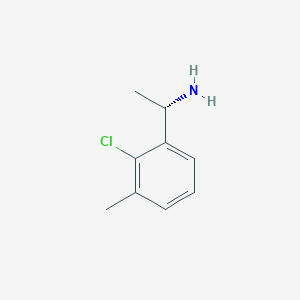
![(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13053690.png)
